molecular formula C12H17NO B3018989 [2-(Piperidin-4-yl)phenyl]methanol CAS No. 170838-34-3

[2-(Piperidin-4-yl)phenyl]methanol

Cat. No.: B3018989
CAS No.: 170838-34-3
M. Wt: 191.274
InChI Key: XVEQUIMLKSGLKI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

[2-(Piperidin-4-yl)phenyl]methanol plays a crucial role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been observed to bind with certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it can interact with cytochrome P450 enzymes, influencing their activity and thus affecting metabolic pathways. Additionally, this compound can form hydrogen bonds with proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In some cell lines, it has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can inhibit the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis in cancer cells . It also affects gene expression by modulating transcription factors, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. It is relatively stable under standard laboratory conditions but can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including altered metabolic activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit minimal toxicity and can modulate specific biochemical pathways without significant adverse effects. At higher doses, it can induce toxicity, manifesting as liver damage or neurotoxicity in some cases. These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It can be metabolized into various intermediates, which may further participate in biochemical reactions. The compound’s interaction with metabolic enzymes can alter metabolic flux and affect the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes, as it ensures that the compound reaches its intended site of action within the cell .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Piperidin-4-yl)phenyl]methanol can undergo oxidation reactions where the hydroxyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, including piperidinones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of piperidinones or other reduced derivatives.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Comparison with Similar Compounds

  • [3-(Piperidin-4-yl)phenyl]methanol
  • [4-(Piperidin-4-yl)phenyl]methanol
  • [4-(Piperidin-4-yl)phenyl]methanamine dihydrochloride

Uniqueness: [2-(Piperidin-4-yl)phenyl]methanol is unique due to its specific positioning of the piperidine ring on the phenyl group, which influences its chemical reactivity and biological activity. The compound’s semi-flexible nature makes it particularly suitable for use in PROTAC® development, where the orientation and flexibility of the linker are crucial for effective protein degradation .

Properties

IUPAC Name

(2-piperidin-4-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-4,10,13-14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEQUIMLKSGLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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